Ezetimibe-d4

Description

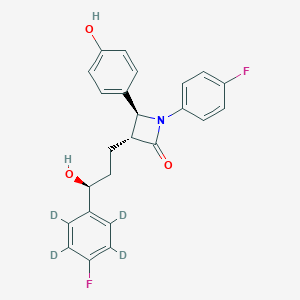

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-GMASCKFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Ezetimibe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Ezetimibe (Ezetimibe-d4), a valuable internal standard for pharmacokinetic and metabolic studies. While specific, detailed protocols for the synthesis of deuterated Ezetimibe are not widely published in full, this document outlines a viable synthetic pathway based on established methods for the non-deuterated analog, incorporating the isotopic labeling from a commercially available deuterated starting material. The guide also details robust purification and analytical methods to ensure the high purity required for research and drug development applications.

Synthesis of Deuterated Ezetimibe (this compound)

The synthesis of this compound, specifically (3R,4S)-1-(4-fluorophenyl-d4)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, can be achieved through a multi-step process. A known method for preparing deuterated Ezetimibe involves a seven-step synthesis starting from [2H5]fluorobenzene, with an overall yield of 29.3%[1][2][3]. While the detailed experimental specifics for each step are not publicly available, a plausible synthetic route can be constructed based on established Ezetimibe synthesis patents and literature.

The following proposed synthesis starts with deuterated fluorobenzene to introduce the isotopic label into the molecule at the 1-(4-fluorophenyl) position of the azetidin-2-one ring.

Proposed Synthetic Pathway

A potential pathway involves the initial acylation of deuterated fluorobenzene, followed by a series of reactions to construct the β-lactam ring and append the side chain, culminating in the final deuterated Ezetimibe product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Friedel-Crafts Acylation of Fluorobenzene-d5

-

Reaction: Fluorobenzene-d5 is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 5-(4-fluorophenyl-d4)-5-oxopentanoic acid.

-

Procedure: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or excess fluorobenzene-d5), glutaric anhydride is added portion-wise, followed by the slow addition of fluorobenzene-d5. The reaction mixture is stirred at room temperature until completion, then quenched by pouring onto ice-water. The product is extracted with an organic solvent and purified.

Step 2: Reduction of the Ketone

-

Reaction: The ketone in 5-(4-fluorophenyl-d4)-5-oxopentanoic acid is stereoselectively reduced to the corresponding alcohol using a chiral reducing agent, such as a borane with a chiral catalyst (e.g., (R)-2-Me-CBS-oxazaborolidine), to introduce the desired (S)-stereochemistry at the hydroxyl group.

-

Procedure: The keto-acid is dissolved in an appropriate solvent (e.g., THF) and cooled. The chiral catalyst is added, followed by the slow addition of a borane solution (e.g., borane-dimethyl sulfide complex). The reaction is monitored for completion and then quenched. The product is worked up and purified.

Step 3: Lactone Formation

-

Reaction: The resulting hydroxy acid undergoes intramolecular cyclization to form the corresponding lactone.

-

Procedure: The purified hydroxy acid from the previous step is treated with a dehydrating agent or heated under conditions that promote lactonization.

Step 4: Imine Formation

-

Reaction: 4-Hydroxybenzaldehyde is reacted with 4-fluoroaniline (non-deuterated) to form the corresponding imine (Schiff base). The phenolic hydroxyl group is typically protected, for instance, as a benzyl ether.

-

Procedure: 4-(Benzyloxy)benzaldehyde and 4-fluoroaniline are refluxed in a suitable solvent (e.g., toluene) with azeotropic removal of water.

Step 5: β-Lactam Ring Formation

-

Reaction: The enolate of the lactone (from Step 3) is reacted with the imine (from Step 4) in a [2+2] cycloaddition reaction to form the β-lactam ring with the desired trans stereochemistry.

-

Procedure: The lactone is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to form the enolate. The imine is then added to the reaction mixture.

Step 6: Side Chain Modification and Deprotection

-

Reaction: The side chain is further elaborated, and protecting groups are removed. This may involve opening the lactone ring from the initial side chain and subsequent modifications to achieve the final propyl side chain. The benzyl protecting group on the 4-hydroxyphenyl moiety is removed by catalytic hydrogenation.

-

Procedure: The protected Ezetimibe precursor is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a palladium catalyst (e.g., Pd/C).

Step 7: Final Purification

-

Reaction: The crude this compound is purified by recrystallization or chromatography.

-

Procedure: The crude product is dissolved in a suitable solvent system (e.g., a mixture of an alcohol and water or an ester and a hydrocarbon) and allowed to crystallize.

Quantitative Data (Illustrative)

The following table presents illustrative data for the proposed synthesis of this compound. Actual yields and purities may vary.

| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC, %) |

| 1 | 5-(4-fluorophenyl-d4)-5-oxopentanoic acid | Fluorobenzene-d5 | 217.21 | 1.12 | 0.95 | 85 | >95 |

| 2 | 5-(4-fluorophenyl-d4)-5(S)-hydroxypentanoic acid | 5-(4-fluorophenyl-d4)-5-oxopentanoic acid | 219.23 | 0.96 | 0.82 | 85 | >98 |

| 3 | (S)-6-(4-fluorophenyl-d4)-dihydro-2H-pyran-2-one | 5-(4-fluorophenyl-d4)-5(S)-hydroxypentanoic acid | 201.21 | 0.75 | 0.68 | 90 | >98 |

| 4 | N-(4-(benzyloxy)benzylidene)-4-fluoroaniline | 4-(Benzyloxy)benzaldehyde | 305.35 | - | - | - | >99 |

| 5 | Protected this compound Precursor | Lactone & Imine | ~503.56 | 1.03 | 0.77 | 75 | >95 |

| 6 | This compound (crude) | Protected this compound Precursor | 413.46 | 0.63 | 0.57 | 90 | ~90 |

| 7 | This compound (pure) | This compound (crude) | 413.46 | 0.57 | 0.48 | 85 | >99.5 |

Purification of Deuterated Ezetimibe

High purity of deuterated Ezetimibe is crucial for its use as an internal standard. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

-

Solvent System: A common and effective method for purifying Ezetimibe is recrystallization from a mixture of a polar solvent and a non-polar co-solvent. Examples include isopropanol/water, ethanol/water, or ethyl acetate/hexane.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot polar solvent (e.g., isopropanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add the non-polar co-solvent (e.g., water) to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

-

Column Chromatography

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common mobile phase for the purification of Ezetimibe.

-

Procedure:

-

Prepare a column packed with silica gel in the initial, less polar mobile phase.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with an increasing gradient of the more polar solvent.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Analytical Methods for Purity Assessment

The purity of the synthesized deuterated Ezetimibe must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. Chiral HPLC is also essential to determine the enantiomeric purity.

Analytical Methods Summary

| Technique | Purpose | Typical Conditions |

| Reverse-Phase HPLC | To determine chemical purity and identify impurities. | Column: C8 or C18 (e.g., Zorbax Rx C8). Mobile Phase: Gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate). Detection: UV at ~232 nm. |

| Chiral HPLC | To determine the enantiomeric purity and quantify stereoisomeric impurities. | Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). Detection: UV. |

| Mass Spectrometry (MS) | To confirm the molecular weight and the incorporation of deuterium. | Coupled with LC (LC-MS). Electrospray ionization (ESI) is commonly used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the deuterium labels. | ¹H NMR and ¹³C NMR. The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms labeling. |

This guide provides a foundational understanding of the synthesis and purification of deuterated Ezetimibe. Researchers should adapt and optimize these proposed protocols based on their specific laboratory conditions and available resources, always adhering to safety best practices. The analytical methods described are crucial for ensuring the final product meets the high standards required for its intended application.

References

Ezetimibe-d4 certificate of analysis and purity assessment

An in-depth technical guide on the Certificate of Analysis and purity assessment of Ezetimibe-d4, designed for researchers, scientists, and drug development professionals.

This compound: An Overview

This compound is a deuterated form of Ezetimibe, a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2][3] The deuterium-labeled version serves as a critical internal standard for the quantification of Ezetimibe in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4] Its use ensures accurate and reliable analytical results by correcting for variations during sample preparation and analysis. This guide provides a detailed look into the typical Certificate of Analysis (CoA) for this compound and the analytical methodologies employed for its purity assessment.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides crucial data on its identity, purity, and physical properties.

Table 1: Typical Certificate of Analysis for this compound

| Parameter | Specification | Typical Result |

| Appearance | A solid | A solid[4] |

| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | C₂₄H₁₇D₄F₂NO₃[1][2][4][5][6] |

| Formula Weight | 413.5 g/mol | 413.5[4][6][7] |

| CAS Number | 1093659-89-2 | 1093659-89-2[2][4][5][6][8] |

| Purity (by HPLC) | ≥97% | 98.3%[6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | Conforms[4][6] |

| Identity (IR) | Conforms to structure | Conforms[6] |

| Identity (¹H NMR) | Conforms to structure | Conforms[6] |

| Identity (Mass Spec) | M-H⁺: 412.1 | M-H⁺: 412.1[6] |

| Optical Rotation | Report value | [α]ᴰ = -29.7°[6] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF | Soluble in Methanol, Ethanol, DMSO, DMF[4] |

Purity Assessment: Experimental Protocols

The purity of this compound is paramount for its function as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this assessment.[3][9] The identity is confirmed using a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC separates, identifies, and quantifies each component in a mixture. For Ezetimibe and its related substances, a reverse-phase HPLC (RP-HPLC) method is commonly employed.[9][10]

Experimental Protocol:

-

Mobile Phase Preparation : A typical mobile phase consists of a mixture of an acidic buffer and an organic solvent. For example, a solution of 0.02N ortho-phosphoric acid and acetonitrile in a 20:80 v/v ratio.[10] The mobile phase is filtered through a 0.45 µm filter before use.[10]

-

Standard Solution Preparation : A stock solution of Ezetimibe reference standard (e.g., 40 µg/mL) is prepared by accurately weighing the standard and dissolving it in the mobile phase solvent.[10] Working standard solutions are prepared by diluting the stock solution.[10]

-

Test Solution Preparation : An accurately weighed amount of the this compound sample is dissolved in the mobile phase solvent to achieve a known concentration (e.g., 1.0 mg/mL).[9]

-

Chromatographic Analysis : The prepared solutions are injected into the HPLC system. The separation is achieved on a C8 or C18 column, and the components are detected using a UV detector at a specific wavelength (e.g., 232 nm).[10][11]

-

Data Analysis : The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

Table 2: Example RP-HPLC Method Parameters for Ezetimibe Analysis

| Parameter | Description |

| Column | Zorbax SB C18 (250mm x 4.6mm), 5 µm[10] or Zorbax Rx C₈ (0.25 m x 4.6 mm, 5 µm)[9] |

| Mobile Phase | 0.02N ortho-phosphoric acid: Acetonitrile (20:80 v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Detection Wavelength | 232 nm[10] |

| Injection Volume | 10 µL or 20 µL[9][10] |

| Column Temperature | Ambient or 35 °C[9][10] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and identity of this compound. It provides a mass-to-charge ratio (m/z) that is unique to the molecule's isotopic composition. The presence of four deuterium atoms increases the molecular weight by approximately 4 units compared to the unlabeled Ezetimibe, a key confirmatory data point.

Experimental Protocol:

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).

-

Ionization : The molecules are ionized, for example, using electrospray ionization (ESI). For Ezetimibe analysis, negative ionization mode is often used.[11]

-

Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection : The detector records the abundance of ions at each m/z, generating a mass spectrum that confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound. It provides detailed information about the hydrogen atoms in the molecule. In the case of this compound, the absence of signals corresponding to the four deuterated positions on the N-phenyl ring, compared to the spectrum of unlabeled Ezetimibe, serves as definitive proof of successful isotopic labeling.

Experimental Protocol:

-

Sample Preparation : A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition : The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The resulting signals are recorded.

-

Spectral Analysis : The resulting ¹H NMR spectrum is analyzed. The chemical shifts, integration, and coupling patterns of the signals are compared to a reference spectrum or theoretical values to confirm the structure.

Visualized Workflow and Molecular Relationship

To better illustrate the processes and concepts involved in the analysis of this compound, the following diagrams are provided.

Caption: Quality control workflow for this compound analysis.

Caption: Relationship between Ezetimibe and this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Ezetimibe Impurities | SynZeal [synzeal.com]

- 8. This compound | CAS 1093659-89-2 | LGC Standards [lgcstandards.com]

- 9. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

commercial suppliers and availability of Ezetimibe-d4

This guide provides an in-depth overview of the commercial availability, technical specifications, and applications of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe. Designed for researchers, scientists, and professionals in drug development, this document outlines its role as an internal standard in bioanalytical methods and details the underlying mechanism of action of its parent compound.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers, primarily as a reference standard for research and development purposes. The table below summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Cayman Chemical | This compound | 1093659-89-2 | C₂₄H₁₇D₄F₂NO₃ | 413.5 | ≥99% deuterated forms (d₁-d₄) |

| Toronto Research Chemicals (TRC) | This compound [N-(4-fluorophenyl-d4)] | 1093659-90-5 | C₂₄H₁₇D₄F₂NO₃ | 413.46 | Not specified |

| United States Biological | This compound | 1093659-90-5 | C₂₄H₁₇D₄F₂NO₃ | 413.45 | ~90% |

| CDN Isotopes | This compound [N-(4-fluorophenyl-d4)] | 1093659-90-5 | C₂₄H₁₇D₄F₂NO₃ | 413.46 | 98 atom % D |

| Pharmaffiliates | This compound | 1093659-89-2 | C₂₄H₁₇D₄F₂NO₃ | 413.45 | Not specified |

| Simson Pharma | Ezetimibe D4 | 1093659-90-5 | C₂₄H₁₇D₄F₂NO₃ | 413.45 | Accompanied by Certificate of Analysis |

| Acanthus Research | This compound | 1093659-89-2 | C₂₄H₁₇D₄F₂NO₃ | Not specified | Not specified |

| Biosynth | This compound | 1093659-89-2 | Not specified | Not specified | Not specified |

| LGC Standards | This compound | 1093659-89-2 | C₂₄H₁₇D₄F₂NO₃ | Not specified | Not specified |

| MedChemExpress | This compound-1 | 1093659-90-5 | C₂₄H₁₇D₄F₂NO₃ | 413.46 | Not specified |

Application in Bioanalytical Methods: Experimental Protocol

This compound is widely employed as an internal standard (IS) in the quantification of Ezetimibe in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to accurate and precise quantification.[1]

Below is a representative experimental protocol synthesized from various validated methods for the analysis of Ezetimibe in human plasma.[2][3][4]

Preparation of Stock and Working Solutions

-

Ezetimibe and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Ezetimibe and this compound in 10 mL of methanol, respectively, to obtain stock solutions of 1 mg/mL. Store these solutions at -20°C.

-

Working Solutions: Prepare working solutions of Ezetimibe for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50% methanol solution. Prepare a working solution of this compound (e.g., 45 ng/mL) by diluting its stock solution with 50% methanol.[4]

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a polypropylene tube, add 20 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of methyl tert-butyl ether as the extraction solvent.[4]

-

Vortex the mixture for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.[4]

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

-

Visualizing the Core Mechanisms and Workflows

To further elucidate the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Ezetimibe and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the Mechanism of Action of Ezetimibe and Its Deuterated Analog

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a lipid-lowering agent that uniquely inhibits intestinal cholesterol absorption, serving as a valuable therapeutic option for hypercholesterolemia, both as a monotherapy and in combination with statins. Its mechanism centers on the targeted inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. This guide provides a detailed examination of the molecular mechanism, pharmacokinetics, metabolism, and clinical efficacy of ezetimibe. It further explores the theoretical mechanism and potential pharmacokinetic modifications of a deuterated ezetimibe analog, a strategy employed in drug development to enhance metabolic stability. This document synthesizes quantitative data into comparative tables, details key experimental protocols, and utilizes diagrams to illustrate complex pathways and workflows, offering a comprehensive resource for professionals in pharmaceutical research and development.

Ezetimibe: Core Mechanism of Action

Ezetimibe's primary therapeutic effect is the reduction of plasma low-density lipoprotein cholesterol (LDL-C) by preventing the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Unlike statins, which inhibit cholesterol synthesis in the liver, ezetimibe's action is localized to the brush border of the small intestine and the hepatobiliary interface.[1][3]

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1)

The direct molecular target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][4][5][6] NPC1L1 is a transmembrane protein expressed on the apical membrane of enterocytes in the small intestine and on the canalicular membrane of hepatocytes.[1][7] It is essential for the uptake of cholesterol and phytosterols. The critical role of NPC1L1 was confirmed in studies with genetically NPC1L1-deficient mice, which exhibited a 70% reduction in intestinal cholesterol absorption and were insensitive to ezetimibe treatment.[1]

Inhibition of Cholesterol Absorption

Ezetimibe and its active metabolite, ezetimibe-glucuronide, bind with high affinity to NPC1L1.[5][8][9] This binding prevents the sterol-induced internalization of the NPC1L1 protein.[10][11] Under normal conditions, when cholesterol is present in the intestinal lumen, it is sensed by NPC1L1. The NPC1L1/cholesterol complex is then internalized via a clathrin-mediated endocytic pathway, which requires the adaptor protein 2 (AP2) complex.[1][3][8][11] Ezetimibe's binding to NPC1L1 is thought to induce a conformational change that sterically hinders the interaction between the NPC1L1/sterol complex and the AP2/clathrin machinery, thereby blocking the endocytosis of cholesterol into the enterocyte.[1][3][9]

Downstream Physiological Effects

The inhibition of intestinal cholesterol absorption by ezetimibe leads to several downstream effects:

-

Reduced Cholesterol Delivery to the Liver : By blocking uptake in the intestine, ezetimibe decreases the amount of cholesterol incorporated into chylomicrons, thereby reducing the delivery of cholesterol to the liver via chylomicron remnants.[3][9][12]

-

Depletion of Hepatic Cholesterol Stores : The reduced delivery of cholesterol leads to a depletion of intrahepatic cholesterol stores.[1][12]

-

Upregulation of LDL Receptors : To compensate for the reduced cholesterol levels, the liver upregulates the expression of LDL receptors on the surface of hepatocytes.[3][9][13]

-

Increased Plasma LDL-C Clearance : The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream, resulting in lower plasma LDL-C levels.[1][3]

As a monotherapy, ezetimibe typically reduces LDL-C levels by 15-20%.[8][9]

Pharmacokinetics and Metabolism of Ezetimibe

The clinical efficacy of ezetimibe is influenced by its unique pharmacokinetic and metabolic profile, characterized by rapid metabolism to an active metabolite and extensive enterohepatic recirculation.

Absorption, Distribution, and Metabolism

Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized in the small intestine and liver.[1][14] The primary metabolic pathway is Phase II glucuronidation of its phenolic hydroxyl group to form ezetimibe-glucuronide, which is pharmacologically active and even more potent than the parent compound.[1][12][15] This active metabolite accounts for 80-90% of the total ezetimibe concentration in plasma.[1] The UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B15 are primarily responsible for this conversion.[1][5][15] Ezetimibe does not undergo significant metabolism by the cytochrome P450 (CYP450) system, which contributes to its favorable drug-drug interaction profile.[3][16]

Enterohepatic Recirculation and Excretion

Both ezetimibe and ezetimibe-glucuronide undergo extensive enterohepatic recirculation, which ensures repeated delivery of the active drug back to its site of action in the small intestine, prolonging its effect and limiting systemic exposure.[1][12][16] Plasma concentration-time profiles often show multiple peaks due to this recycling.[1] Elimination occurs primarily through the feces (approximately 78%, mainly as unchanged ezetimibe), with a smaller portion excreted in the urine (approximately 11%, mainly as ezetimibe-glucuronide).[1][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ezetimibe therapy: mechanism of action and clinical update. | UCSF Medical Education [meded.ucsf.edu]

- 5. ClinPGx [clinpgx.org]

- 6. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ezetimibe - Wikipedia [en.wikipedia.org]

- 8. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 9. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]

- 10. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

Ezetimibe-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Ezetimibe-d4. The document outlines key stability data, details experimental protocols for stability-indicating studies, and discusses the unique considerations for a deuterated active pharmaceutical ingredient (API).

Introduction

This compound is the deuterated analog of Ezetimibe, a potent cholesterol absorption inhibitor. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Ezetimibe. The substitution of hydrogen with deuterium atoms can influence the compound's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes this compound a valuable tool in drug development. However, the stability of the deuterated compound, including its chemical integrity and isotopic purity, is critical for its reliable use. This guide summarizes the available stability data and provides a framework for its assessment.

This compound: Compound Profile

| Property | Value |

| Chemical Name | (3R,4S)-1-(4-fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone |

| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ |

| Molecular Weight | 413.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Ethanol, and Methanol |

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on information from various suppliers and general guidelines for deuterated compounds.

| Parameter | Recommendation |

| Long-Term Storage | -20°C is the most commonly recommended temperature for long-term storage to ensure stability. Some suppliers also suggest -80°C for extended periods. |

| Short-Term Storage | May be stored at room temperature for short periods, although refrigeration is preferable. |

| Shipping | Typically shipped at room temperature. |

| Light | Store protected from light in a well-closed container. |

| Moisture | Store in a dry place to prevent hydrolysis. |

| Stability | When stored under recommended conditions, this compound is stable for at least 4 years. |

Experimental Protocols for Stability Assessment

The following protocols are based on established stability-indicating methods for Ezetimibe and have been adapted to include considerations for the deuterated analog. These studies are designed to assess the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

4.1.1. Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

4.1.2. Stress Conditions

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for 2 hours. Neutralize the solution with 1N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for 2 hours. Neutralize the solution with 1N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound to dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial to separate the intact this compound from its degradation products and to monitor its isotopic purity. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

4.2.1. Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to ensure separation of all components |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4.2.2. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound and its potential degradants.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of this compound and its known degradation products. Full scan or product ion scan modes can be used to identify unknown degradants.

4.2.3. Monitoring Isotopic Purity and H/D Exchange

-

High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the isotopic distribution and to detect any back-exchange of deuterium for hydrogen.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be employed to confirm the position of deuteration and to quantify the isotopic enrichment over time.

Potential Degradation Pathways

Based on studies of Ezetimibe, the primary degradation is expected to occur through hydrolysis of the β-lactam ring, particularly under alkaline conditions. Acidic conditions may also lead to degradation, though typically to a lesser extent. The deuteration on the fluorophenyl ring is not expected to significantly alter these degradation pathways, but the rate of degradation could be influenced by the kinetic isotope effect.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C, protected from light and moisture. For research and drug development purposes, it is crucial to perform stability studies to ensure the integrity of the compound over its intended use. The experimental protocols outlined in this guide provide a robust framework for assessing the chemical and isotopic stability of this compound, ensuring the reliability of experimental results. The use of a validated stability-indicating LC-MS/MS method is paramount for the accurate quantification of the parent compound and its potential degradation products, as well as for monitoring the isotopic purity.

Solubility Profile of Ezetimibe-d4 in Analytical Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe, in various common analytical solvents. This information is critical for researchers, scientists, and drug development professionals working on analytical method development, formulation studies, and other research applications involving this stable isotope-labeled internal standard.

Core Data Presentation: Solubility of this compound and Ezetimibe

The following table summarizes the available solubility data for this compound and its non-deuterated counterpart, Ezetimibe. It is important to note that while the solubility of a deuterated compound is expected to be very similar to the non-deuterated form, minor differences may exist. The data for Ezetimibe is provided as a close approximation in the absence of specific quantitative values for this compound.

| Solvent | Compound | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | This compound | Soluble[1][2] | Not Specified |

| Ezetimibe | ~15 mg/mL[3] | Not Specified | |

| Ezetimibe | ≥15 mg/mL | Not Specified | |

| This compound | 200 mg/mL (ultrasonic)[4][5] | Not Specified | |

| Dimethylformamide (DMF) | This compound | Soluble[1][2] | Not Specified |

| Ezetimibe | ~20 mg/mL[3] | Not Specified | |

| Ezetimibe | ≥15 mg/mL | Not Specified | |

| Ethanol | This compound | Soluble[1][2] | Not Specified |

| Ezetimibe | ~20 mg/mL[3] | Not Specified | |

| Ezetimibe | ≥15 mg/mL | Not Specified | |

| Ezetimibe | Freely to very soluble[6] | Not Specified | |

| Methanol | This compound | Soluble[1][2] | Not Specified |

| Ezetimibe | ≥15 mg/mL | Not Specified | |

| Ezetimibe | Freely to very soluble[6] | Not Specified | |

| Acetonitrile | Ezetimibe | Soluble[7] | Not Specified |

| Acetone | Ezetimibe | Freely to very soluble[6] | Not Specified |

| Ethyl Acetate | This compound | Soluble[8][] | Not Specified |

| Water | Ezetimibe | Practically insoluble[6][10] | Not Specified |

| This compound | 0.1 mg/mL (ultrasonic, 60°C)[4][5] | 60°C |

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute. This is achieved by adding an excess amount of the solid compound to the solvent and allowing it to equilibrate over a sufficient period.

Detailed Methodology

-

Preparation of the Sample:

-

Add an excess amount of this compound to a known volume of the desired analytical solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask). The excess solid should be visually present throughout the experiment to ensure a saturated solution is maintained.

-

-

Equilibration:

-

The container is then agitated at a constant temperature for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[11] A mechanical shaker or orbital agitator is commonly used for this purpose. The temperature should be precisely controlled and recorded as solubility is temperature-dependent.

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility. Common techniques include:

-

Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

-

Filtration: The supernatant is then carefully filtered through a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[11]

-

-

-

Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.[11]

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the shake-flask method for solubility determination.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 1093659-89-2 [amp.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1093659-90-5 [amp.chemicalbook.com]

- 10. Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Ezetimibe-d4: A Technical Guide to its Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular properties and mass spectrometric analysis of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis.

Core Molecular Data

This compound is a critical tool in pharmacokinetic and bioequivalence studies of Ezetimibe. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [1][2][3][4][] |

| Molecular Weight | 413.4 g/mol - 413.5 g/mol | [2][3][4][6][7] |

| Exact Mass | 413.17405684 Da | [6] |

| Monoisotopic Mass | 413.17405684 Da | [6] |

| CAS Number | 1093659-90-5 or 1093659-89-2 | [1][2][3][8] |

Mass Spectrometric Analysis of this compound

This compound is predominantly used as an internal standard for the quantification of Ezetimibe in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled parent drug while maintaining similar chromatographic behavior.

Experimental Protocol: Quantification of Ezetimibe using this compound Internal Standard

This section outlines a typical experimental protocol for the simultaneous determination of Ezetimibe and this compound in plasma samples.

1. Sample Preparation: Liquid-Liquid Extraction

-

To a plasma sample, add a known concentration of this compound solution (internal standard).

-

Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v).[11]

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

Column: A reverse-phase column, such as a Discovery C18 (150 x 4.6 mm, 5 µm) or Agilent Eclipse XBD-C18, is suitable for separation.[10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an ammonium formate buffer (e.g., 10mM, pH 4.0).[10][11] The gradient or isocratic elution will depend on the specific method development.

-

Flow Rate: A typical flow rate is 1 mL/min.[11]

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[11]

-

Mass Transitions: The specific parent-to-product ion transitions monitored are:

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Ezetimibe in a biological sample using this compound as an internal standard.

Caption: Workflow for Ezetimibe quantification using this compound.

References

- 1. This compound - Acanthus Research [acanthusresearch.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Ezetimibe D4 | CAS No- 1093659-90-5 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1093659-89-2 | TTB65989 | Biosynth [biosynth.com]

- 8. This compound [N-(4-fluorophenyl-d4)] | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma using Ezetimibe-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ezetimibe in human plasma. Ezetimibe-d4, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure accuracy and precision. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in negative ion mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Accurate and reliable quantification of Ezetimibe in biological matrices is crucial for pharmacokinetic and clinical studies. LC-MS/MS offers high sensitivity and selectivity for bioanalytical applications. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[2] This document provides a detailed protocol for the determination of Ezetimibe in human plasma using this compound as the internal standard.

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS analysis of Ezetimibe.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Ezetimibe Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10.0 mg of Ezetimibe in 10 mL of methanol.[2]

-

This compound Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 5.0 mg of this compound in 10 mL of methanol.

-

Ezetimibe Working Solutions: Prepare a series of standard working solutions by serially diluting the Ezetimibe stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.[2]

-

This compound Working Solution (45 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 45 ng/mL.[2]

Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

-

Add 20 µL of the this compound working solution (45 ng/mL) and vortex for 10 seconds.[2]

-

Add 1 mL of methyl tert-butyl ether, cap the tube, and vortex for 10 minutes.[2]

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[2]

-

Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 30 seconds.[2]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Ezetimibe.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Gemini C18 (50 x 2.0 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid (70:30, v/v)[2] |

| Flow Rate | 0.20 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 45°C |

| Run Time | 4 minutes[3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |

| MRM Transitions | Ezetimibe: m/z 408.0 → 270.8[2] this compound: m/z 412.1 → 270.8[2] |

| Declustering Potential (DP) | -75 V[2] |

| Collision Energy (CE) | -22 eV[2] |

| Ion Source Gas 1 | 50 psi[2] |

| Ion Source Gas 2 | 50 psi[2] |

| Curtain Gas | 20 psi[2] |

| Ionspray Voltage | -4500 V[2] |

| Temperature | 650°C[2] |

Method Validation Data

The developed method was validated for linearity, precision, accuracy, and recovery.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Ezetimibe | 0.1 - 20[2] | > 0.999[2] | 0.1[2] |

| Ezetimibe (Total) | 4.0 - 400[3] | > 0.99 | 4.0[3] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 12.00 | < 15 | < 15 | 85-115 |

| MQC | 170.00 | < 15 | < 15 | 85-115 |

| HQC | 300.00 | < 15 | < 15 | 85-115 |

| Data is representative of typical performance and may vary between laboratories.[3] |

Table 5: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Ezetimibe (Total) | 80.6[3] |

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of Ezetimibe in human plasma using this compound as an internal standard. The simple and rapid sample preparation, coupled with the high selectivity of tandem mass spectrometry, makes this method ideal for high-throughput analysis in a variety of research and clinical settings. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.

References

Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma by LC-MS/MS using Ezetimibe-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ezetimibe in human plasma. The method utilizes a stable isotope-labeled internal standard, ezetimibe-d4, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, offering excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] It is widely prescribed for the treatment of hypercholesterolemia, often in combination with statins.[2] Accurate and reliable measurement of ezetimibe concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][3][4] This application note presents a validated LC-MS/MS method for the determination of ezetimibe in human plasma, using this compound as the internal standard (IS) to correct for variability in sample processing and instrument response.

Experimental

Materials and Reagents

-

Ezetimibe and this compound reference standards (purity >99%)

-

LC-MS grade methanol, acetonitrile, and water

-

HPLC grade diethyl ether and dichloromethane

-

Ammonium formate and formic acid (analytical grade)

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Discovery C18 (150 x 4.6 mm, 5 µm) or equivalent[3]

Preparation of Standards and Quality Control Samples

Stock solutions of ezetimibe and this compound were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a methanol-water mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of ezetimibe working solutions into drug-free human plasma.

Sample Preparation Protocol

-

Pipette 500 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 3 mL of a liquid-liquid extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).[3]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Discovery C18, 150 x 4.6 mm, 5 µm[3] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium formate buffer (pH 4.0) (40:60, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4 minutes[3] |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |

| MRM Transitions | Ezetimibe: m/z 408.4 → 271.0[3][5] this compound: m/z 412.1 → 275.1[3][6][7] |

| Collision Gas | Argon |

Results and Discussion

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 4.00 ng/mL to 400.00 ng/mL for ezetimibe in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 4.00 ng/mL.[3]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| LLOQ | 4.0 | < 5.0 | < 5.0 | ± 5.0 |

| Low | 12.0 | < 4.0 | < 4.0 | ± 4.0 |

| Medium | 160.0 | < 3.0 | < 3.0 | ± 3.0 |

| High | 320.0 | < 2.0 | < 2.0 | ± 2.0 |

Data are representative and may vary between laboratories.

Recovery and Matrix Effect

The extraction recovery of ezetimibe from human plasma was determined at three QC levels. The mean extraction recovery was found to be approximately 80.6%.[3] The matrix effect was assessed and found to be negligible, indicating that the chosen sample preparation method effectively removes interfering components from the plasma matrix.

Stability

Ezetimibe was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

Workflow Diagram

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Pharmacokinetic non-interaction analysis in a fixed-dose formulation in combination of atorvastatin and ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A Rapid and Sensitive LC–MS Method for Determination of Ezetimibe Concentration in Human Plasma: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Development of a Bioanalytical Method for Ezetimibe Quantification in Human Plasma Using Ezetimibe-d4 as an Internal Standard

Application Note

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4] It is often prescribed as a standalone treatment or in combination with other medications, like statins, to manage hypercholesterolemia.[3][5] Accurate measurement of Ezetimibe concentrations in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive bioanalytical method for the quantification of Ezetimibe in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ezetimibe-d4, to ensure high accuracy and precision.

Mechanism of Action of Ezetimibe

Ezetimibe primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine.[1][2][4] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes.[3][5] This leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[1]

Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ezetimibe | 0.05 - 15.0 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.05 | 14.8 | 13.4 | 95.0 - 105.0 |

| Low | 0.15 | 8.5 | 9.2 | 98.0 - 102.0 |

| Medium | 6.00 | 5.4 | 6.8 | 97.5 - 101.5 |

| High | 12.00 | 4.1 | 5.5 | 99.0 - 101.0 |

Data synthesized from multiple sources.[6]

Table 3: Recovery

| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |

| Ezetimibe | 85.2 | 88.1 | 86.5 | 86.6 |

| This compound | - | 87.3 | - | 87.3 |

Data represents typical recovery values and may vary between experiments.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Ezetimibe and its internal standard, this compound, from human plasma.

References

- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ezetimibe-d4 in Advancing Pharmacokinetic and Bioavailability Studies

An in-depth look at the application of deuterium-labeled Ezetimibe as an internal standard in bioanalytical methods, providing detailed protocols and comparative data for researchers in drug development.

Ezetimibe-d4, a stable isotope-labeled version of the cholesterol absorption inhibitor Ezetimibe, serves as a critical internal standard in pharmacokinetic (PK) and bioavailability studies. Its use significantly enhances the accuracy and precision of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variability during sample processing and analysis. This application note provides detailed protocols and compiled data to guide researchers in the robust assessment of Ezetimibe's metabolic fate in the body.

Understanding Ezetimibe's Pharmacokinetic Profile

Ezetimibe is a potent lipid-lowering agent that selectively inhibits the intestinal absorption of dietary and biliary cholesterol. Following oral administration, it is rapidly absorbed and extensively metabolized to its pharmacologically active glucuronide metabolite. Both ezetimibe and its glucuronide are highly bound to plasma proteins (over 90%) and undergo enterohepatic recirculation, contributing to a long elimination half-life of approximately 22 hours.[1][2] The primary route of excretion is through feces, with a smaller portion eliminated in the urine.[1]

Application of this compound in Bioanalysis

In quantitative bioanalysis, an ideal internal standard should have physicochemical properties nearly identical to the analyte. This compound fulfills this requirement, as the deuterium labeling does not significantly alter its chemical behavior during extraction and chromatographic separation, but its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer.[3][4] This ensures that any loss of analyte during sample preparation or fluctuations in instrument response are mirrored by the internal standard, allowing for accurate quantification.

Data Summary: Pharmacokinetic Parameters of Ezetimibe

The following table summarizes key pharmacokinetic parameters for Ezetimibe from various studies. These values can vary based on study design, patient population, and whether Ezetimibe is administered alone or in combination with other drugs.

| Parameter | Ezetimibe (Unconjugated) | Total Ezetimibe (Ezetimibe + Glucuronide) | Study Population / Conditions | Citation |

| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 | Fasted Adults (10 mg dose) | [5] |

| 4.9 ± 1.6 | 48.5 ± 17.3 | Healthy Volunteers (10 mg dose) | [2] | |

| 10.61 ± 5.287 | - | Indian Population (with Simvastatin) | [6] | |

| Tmax (h) | 4 - 12 | 1 - 2 | Fasted Adults (10 mg dose) | [5] |

| 5.2 ± 6.4 | 1.5 ± 0.9 | Healthy Volunteers (10 mg dose) | [2] | |

| 1.62 ± 0.436 | - | Indian Population (with Simvastatin) | [6] | |

| AUC0-inf (ng·h/mL) | 121.9 ± 41.7 | 536.8 ± 182.7 | Healthy Volunteers (10 mg dose) | [2] |

| 77.58 ± 29.367 | - | Indian Population (with Simvastatin) | [6] | |

| Half-life (t1/2) (h) | ~22 | ~22 | General | [1][5] |

| 26.4 ± 28.8 | 22.5 ± 11.0 | Healthy Volunteers (10 mg dose) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols for the bioanalytical methods cited.

Protocol 1: LC-MS/MS for Total Ezetimibe in Human Plasma

This protocol is adapted from a method developed for a bioequivalence study.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (e.g., 45 ng/mL).

- Vortex for 10 seconds.

- Add 3 mL of a diethyl ether and dichloromethane mixture (70:30, v/v) as the extraction solvent.

- Vortex for 10 minutes to ensure thorough mixing.

- Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.

- Reconstitute the residue in 500 µL of the mobile phase.

- Centrifuge at 13,000 rpm for 5 minutes.

- Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

- LC System: High-Performance Liquid Chromatography (HPLC) system.

- Column: Discovery C18, 150 x 4.6 mm, 5 µm.

- Mobile Phase: Acetonitrile and 10mM Ammonium formate buffer (pH 4.0 ± 0.3) in a 40:60 (v/v) ratio.

- Flow Rate: 1 mL/min.

- Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Monitoring Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Ezetimibe: m/z 408.40 → 271.0

- This compound: m/z 412.10 → 275.10

Protocol 2: Simultaneous Determination of Ezetimibe and Simvastatin in Rat Plasma

This protocol is based on a method for the simultaneous quantification of ezetimibe and simvastatin.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of rat plasma, add the internal standard solution containing this compound and Simvastatin-d6.

- Add 1 mL of tertiary butyl methyl ether.

- Vortex for 20 minutes.

- Centrifuge to separate the layers.

- Evaporate the organic layer to dryness.

- Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

- LC System: HPLC system.

- Column: Agilent Eclipse XBD-C18.

- Mobile Phase: A mixture of ammonium acetate (pH 4.5; 10 mM) and acetonitrile (25:75, v/v).

3. Mass Spectrometric Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: ESI with mode switching (negative for Ezetimibe, positive for Simvastatin).

- MRM Transitions: Specific transitions for each analyte and their deuterated internal standards are monitored.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following have been generated using Graphviz (DOT language) to depict key experimental and logical workflows.

Caption: Workflow for a typical pharmacokinetic study using this compound.

Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

References

- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for Ezetimibe Analysis: A Detailed Guide to Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of sample preparation techniques essential for the accurate quantitative analysis of Ezetimibe in various matrices, including biological fluids and pharmaceutical formulations. Detailed protocols for common extraction methods are presented, alongside quantitative data to aid in method selection and validation.

Introduction to Ezetimibe Analysis

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Accurate determination of Ezetimibe concentrations in biological samples is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. Similarly, robust analytical methods are required for quality control of pharmaceutical dosage forms. Sample preparation is a critical first step in the analytical workflow, designed to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, which is often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Sample Preparation Techniques for Biological Matrices (Plasma, Serum)

The analysis of Ezetimibe in biological matrices typically involves three main sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6] The choice of method depends on factors such as the required sensitivity, sample volume, and the nature of the analytical technique.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It is often used for its simplicity and high-throughput capabilities.

Protocol: Protein Precipitation using Acetonitrile

-

Sample Aliquoting: Transfer 200 µL of plasma or serum sample into a clean microcentrifuge tube.

-

Addition of Internal Standard (IS): Spike the sample with an appropriate volume of the internal standard solution (e.g., Lovastatin).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[7]

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 30 minutes to pellet the precipitated proteins.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains Ezetimibe and the internal standard.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the analytical system.

Workflow for Protein Precipitation:

Caption: Protein Precipitation Workflow for Ezetimibe Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. LLE often provides a cleaner extract compared to PPT.

Protocol: Liquid-Liquid Extraction using Methyl Tertiary-Butyl Ether (MTBE)

-

Sample Preparation: To 1 mL of serum or plasma, add the internal standard.[8]

-

Extraction Solvent Addition: Add 10 mL of methyl-t-butyl ether (MTBE) to the sample.[8]

-

Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of Ezetimibe into the organic phase.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase before injection.

Workflow for Liquid-Liquid Extraction:

Caption: Liquid-Liquid Extraction Workflow for Ezetimibe Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.

Protocol: Solid-Phase Extraction

A specific detailed protocol for SPE of Ezetimibe was not available in the provided search results. However, a general procedure is outlined below, which can be optimized for Ezetimibe analysis.

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing a specific volume of methanol followed by water or an appropriate buffer.

-

Sample Loading: Load the pre-treated plasma or serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining Ezetimibe.

-

Elution: Elute Ezetimibe from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction:

Caption: Solid-Phase Extraction Workflow for Ezetimibe Analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for various sample preparation techniques for Ezetimibe analysis in biological matrices.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |

| Recovery (%) | Not explicitly stated | 85.23 - 96.32 | ~80.6 | [9][10] |

| Matrix Effect (%) | 100 - 140 (SALLE) | 92.26 - 102.44 | Not explicitly stated | [5][9] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.06 (SALLE) | 0.1 | 4.00 | [5][10][11] |

Note: SALLE (Salting-out assisted liquid-liquid extraction) is a variation of LLE.

Sample Preparation for Pharmaceutical Formulations (Tablets)

The analysis of Ezetimibe in tablet dosage forms requires a different sample preparation approach to extract the active pharmaceutical ingredient (API) from the excipients.

Protocol: Extraction from Tablets

-

Tablet Grinding: Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.

-

Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a known amount of Ezetimibe (e.g., 10 mg).[12]

-

Dissolution: Transfer the weighed powder to a volumetric flask. Add a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (60:40 v/v), to dissolve the Ezetimibe.[12]

-

Sonication: Sonicate the mixture for a specified period (e.g., 5-15 minutes) to ensure complete dissolution of the drug.[12][13]

-

Dilution: Make up the volume to the mark with the same solvent.

-

Filtration: Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any undissolved excipients.

-

Further Dilution: Perform further dilutions as necessary to bring the concentration of Ezetimibe within the calibration range of the analytical method.

Workflow for Tablet Sample Preparation:

Caption: Workflow for Ezetimibe Tablet Sample Preparation.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful analysis of Ezetimibe. For biological samples, protein precipitation offers a rapid but potentially less clean extraction, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts at the cost of increased complexity. For pharmaceutical formulations, a straightforward dissolution and filtration procedure is generally sufficient. The protocols and data presented in these application notes serve as a valuable resource for developing and validating robust analytical methods for Ezetimibe.

References